

A Technical Overview of 5-Bromo-3-fluorobenzene-1,2-diamine

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Compound of Interest

Compound Name: 5-Bromo-3-fluorobenzene-1,2-diamine

Cat. No.: B1271538

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of **5-Bromo-3-fluorobenzene-1,2-diamine**, a halogenated phenylenediamine derivative. It covers the compound's nomenclature, physicochemical properties, a representative synthesis protocol, and its applications, particularly as a building block in medicinal chemistry and materials science.

IUPAC Nomenclature

The formal and correct International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **5-Bromo-3-fluorobenzene-1,2-diamine**.

The naming follows standard IUPAC rules for substituted benzene rings:

- **Parent Structure:** The benzene ring with two amine groups (-NH₂) is identified as benzene-1,2-diamine (formerly o-phenylenediamine). The amine groups are assigned the highest priority for numbering.
- **Numbering:** The carbon atoms attached to the amine groups are designated as locants 1 and 2. The ring is then numbered to assign the lowest possible locants to the remaining substituents. Numbering from the amine at C2 towards the fluorine atom gives the substituents the locants 3 (fluoro) and 5 (bromo). This set of locants {3, 5} is lower than the alternative {4, 6}.

- Alphabetical Order: The substituents are prefixed to the parent name in alphabetical order: "Bromo" before "fluoro".

This results in the unambiguous name: **5-Bromo-3-fluorobenzene-1,2-diamine**.

Physicochemical Properties

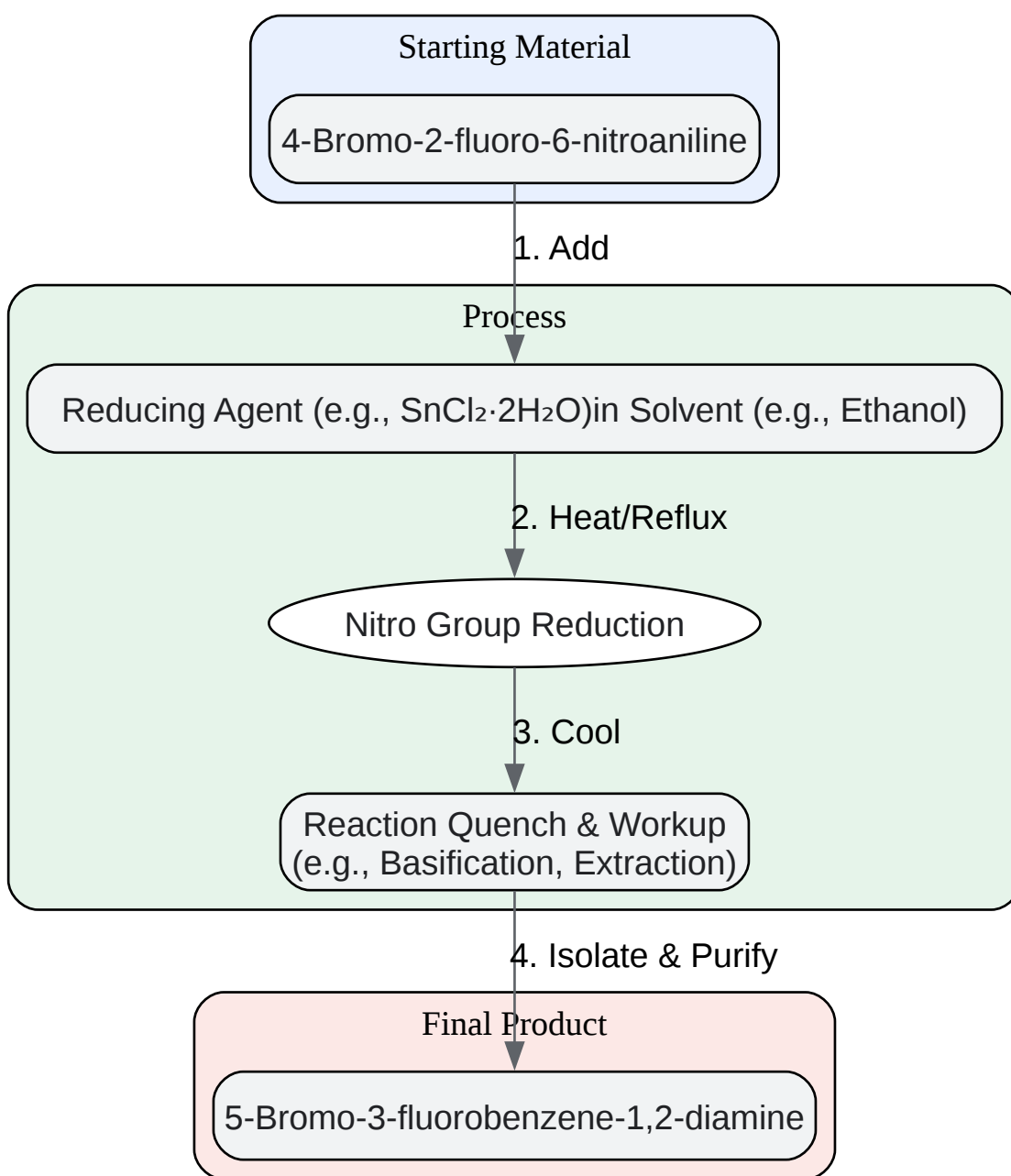
The fundamental properties of this compound are crucial for its application in synthesis and material design. Key quantitative data are summarized below.

Property	Value	Reference
CAS Number	517920-69-3	[1][2]
Molecular Formula	C ₆ H ₆ BrFN ₂	[1][3]
Molecular Weight	205.03 g/mol	[1]
Appearance	Solid	[3]
Purity	Typically ≥98%	[1]

Synthesis Pathway and Experimental Protocol

5-Bromo-3-fluorobenzene-1,2-diamine is typically synthesized from a substituted nitroaniline precursor. A common synthetic route involves the reduction of a nitro group to an amine.

The logical flow for a representative synthesis is outlined below. This process starts with a commercially available precursor, 4-bromo-2-fluoro-6-nitroaniline, and proceeds via a standard reduction reaction.



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A representative synthesis workflow for **5-Bromo-3-fluorobenzene-1,2-diamine**.

This protocol is a representative example for the synthesis of substituted benzene-1,2-diamines via nitro group reduction.

Materials:

- 4-Bromo-2-fluoro-6-nitroaniline (1 equivalent)
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (3-4 equivalents)
- Ethanol (or a similar solvent like ethyl acetate)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Celite

Procedure:

- **Reaction Setup:** A suspension of 4-bromo-2-fluoro-6-nitroaniline in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
- **Addition of Reducing Agent:** Stannous chloride dihydrate is added to the suspension.
- **Reaction:** The reaction mixture is heated to reflux and maintained for several hours (e.g., 14 hours), with reaction progress monitored by a suitable technique like Thin Layer Chromatography (TLC).^[4]
- **Cooling and Concentration:** After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure (in vacuum).^[4]
- **Workup:** The residue is diluted with ethyl acetate.^[4] The mixture is then carefully neutralized and basified by partitioning with a saturated aqueous sodium bicarbonate solution. This step quenches the reaction and precipitates tin salts.
- **Filtration:** The resulting slurry is filtered through a pad of Celite to remove the inorganic solids. The filter cake is washed with additional portions of ethyl acetate to recover all the product.^[4]
- **Extraction and Drying:** The organic filtrate is separated from the aqueous layer. The organic layer is washed sequentially with water and brine, then dried over anhydrous magnesium

sulfate, filtered, and concentrated in vacuum to yield the crude product.[4]

- Purification: If necessary, the crude 5-bromo-3-methylbenzene-1,2-diamine can be further purified by column chromatography or recrystallization.

Applications in Research and Development

As a substituted o-phenylenediamine, this compound is a valuable building block for the synthesis of various heterocyclic systems. The ortho-diamine functionality is a key precursor for forming five and six-membered rings.

- Heterocycle Synthesis: It can be used to synthesize substituted benzimidazoles, quinoxalines, and phenazines, which are important scaffolds in medicinal chemistry.
- Protein Degradation Building Blocks: The compound is classified within the family of protein degrader building blocks, suggesting its utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[1]
- Ligand Development: The diamine moiety can act as a bidentate ligand for coordinating with metal ions, making it useful in the synthesis of organometallic complexes.[5] These complexes can have applications in catalysis or as functional materials.[5]

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